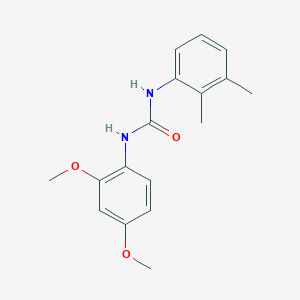![molecular formula C20H29N3O5S B5318699 ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate](/img/structure/B5318699.png)
ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate, also known as PIPES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and has a unique structure that allows it to interact with various biological systems. In
科学研究应用
Ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate has been widely used as a buffering agent in biochemical and molecular biology experiments. It has a pKa of 7.5, which makes it an ideal buffer for biological systems that operate at near-neutral pH. This compound is also used as a chelating agent for divalent cations such as magnesium and calcium, which are essential for many biological processes.
作用机制
The mechanism of action of ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate is not fully understood, but it is believed to interact with biological systems through its unique structure. The piperazine ring and the benzoyl group allow this compound to form hydrogen bonds with biological molecules, while the sulfonamide group provides additional stability through electrostatic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biological systems at concentrations typically used in experiments. It does not interfere with enzyme activity or protein function and does not affect cell viability or growth. However, at higher concentrations, this compound can have cytotoxic effects and should be used with caution.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate is its ability to buffer at near-neutral pH, which is essential for many biological systems. It is also relatively inexpensive and easy to prepare. However, this compound has limited solubility in water and can precipitate at high concentrations, which can affect experimental results.
未来方向
There are several future directions for ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate research. One area of interest is its potential as a drug delivery system. This compound has been shown to form stable complexes with drugs and can improve their solubility and bioavailability. Another area of research is the development of new derivatives of this compound with improved properties, such as increased solubility and stability. Finally, this compound could be used as a building block for the synthesis of new materials with biological applications, such as sensors and drug delivery systems.
In conclusion, this compound is a versatile compound with many potential applications in scientific research. Its unique structure and buffering properties make it an essential tool for many biological experiments. However, its limitations should be taken into account when designing experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with piperidine to form 4-methyl-3-(piperidin-1-yl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with ethyl piperazine-1-carboxylate to form this compound. The final product is purified by recrystallization to obtain a white crystalline powder.
属性
IUPAC Name |
ethyl 4-(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-3-28-20(25)22-13-11-21(12-14-22)19(24)17-8-7-16(2)18(15-17)29(26,27)23-9-5-4-6-10-23/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVFNZHFHAMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)

![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)
![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)

![N-ethyl-N-({3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5318692.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)